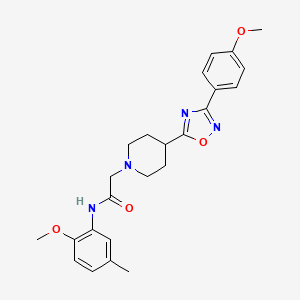

![molecular formula C18H18O4 B2884945 3-[3-(苄氧基)苯基]-3-氧代丙酸乙酯 CAS No. 73083-19-9](/img/structure/B2884945.png)

3-[3-(苄氧基)苯基]-3-氧代丙酸乙酯

描述

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 298.34 .

Molecular Structure Analysis

The InChI code for Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is1S/C18H18O4/c1-2-21-18 (20)12-17 (19)15-8-10-16 (11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is a powder with a melting point of 58-62 degrees Celsius .科学研究应用

根霉属物种的对映选择性还原

3-[3-(苄氧基)苯基]-3-氧代丙酸乙酯和相关化合物可以使用根霉毛霉和其他根霉属物种进行对映选择性还原,生成相应的 (S)-醇。此过程突出了微生物生物催化剂在生产对映体纯化合物的潜力,这些化合物对各种化学合成和药物应用很有价值 (Salvi 和 Chattopadhyay,2006)。

环境降解中的水解

在环境降解的研究中,3-[3-(苄氧基)苯基]-3-氧代丙酸乙酯可以作为模型化合物来了解某些除草剂的水解途径。例如,广泛使用的除草剂苯氧禾草灵的水解会产生 2-(4-羟基苯氧基)丙酸乙酯等产物。了解这些途径对于评估环境影响和设计更环保的除草剂至关重要 (Lin 等,2007)。

聚合物化学应用

3-[3-(苄氧基)苯基]-3-氧代丙酸乙酯及其衍生物在聚合物化学中具有应用,它们可以用作单体或中间体来合成各种聚合物材料。这些应用利用了聚合反应中酯和氧代丙酸酯基团的反应性,有助于开发具有定制性能的新材料 (Pang 等,2003)。

合成有机化学

在合成有机化学中,3-[3-(苄氧基)苯基]-3-氧代丙酸乙酯是构建复杂分子的宝贵构件。它的反应性使各种转化成为可能,例如 Horner-Wadsworth-Emmons 反应,这是合成药物、天然产物和其他生物活性化合物中的基础 (Enders 等,2003)。

生物分析方法开发

该化合物也是生物分析方法开发的重点,研究人员为其定量测量建立了一种快速且选择性的 RP-HPLC 方法。这在药物的药代动力学研究和确保药物制剂质量方面至关重要 (Nemani 等,2018)。

生化分析

Biochemical Properties

The biochemical properties of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate are not fully understood yet. It is known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate is not well-studied. It is known that benzylic halides typically react via SN1 or SN2 pathways, via the resonance-stabilized carbocation . This suggests that Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate may exert its effects at the molecular level through similar mechanisms.

属性

IUPAC Name |

ethyl 3-oxo-3-(3-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYJQRJPKNPZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884863.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)

![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)

![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)

![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)